molecular formula C20H14N2O2 B5995263 4-[(e)-[2-(9h-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol

4-[(e)-[2-(9h-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol

Cat. No.: B5995263
M. Wt: 314.3 g/mol
InChI Key: FZAYTWWVJWFDJS-CIAFOILYSA-N
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Description

4-[(E)-[2-(9H-Fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol is a synthetic organic compound belonging to the class of fluorenylidene hydrazones. These compounds are characterized by a hydrazone linkage (C=N-N) connecting a 9H-fluorene moiety to an aromatic system, in this case, a 2,4-dihydroxybenzene group. The near-planar conformation of the 9H-fluorene unit, as established in related crystal structures , contributes to the potential for extended conjugation and interesting solid-state packing, making such derivatives subjects of interest in the development of organic electronic materials and for quadratic nonlinear optical (NLO) applications . Fluorenone-hydrazone derivatives serve as key precursors in medicinal chemistry research. They are frequently used to synthesize various heterocyclic compounds, such as 1,3-thiazoles, via reactions like the Hantzsch thiazole synthesis with α-halocarbonyl compounds . The resulting molecular scaffolds, which combine nitrogen and sulfur heterocycles with the rigid fluorene system, are often screened for biological activity. Recent research on analogous fluorenyl-hydrazonothiazole derivatives has explored their efficacy against multidrug-resistant Gram-positive bacterial strains, highlighting the potential of this chemical class in antimicrobial development . The mechanism of action for such compounds is typically under investigation but may involve interaction with cellular enzymes or disruption of microbial membranes. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal applications.

Properties

IUPAC Name

4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-14-10-9-13(19(24)11-14)12-21-22-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,23-24H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAYTWWVJWFDJS-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol typically involves the condensation of 9H-fluoren-9-ylidenehydrazine with benzene-1,3-diol under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, and may require a base catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 9H-fluoren-9-ylidene hydrazines. For instance, derivatives synthesized from fluorenone exhibited activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were notably higher than 256 μg/mL for some derivatives, indicating varying degrees of effectiveness against Gram-positive bacteria .

Anticancer Properties
Research indicates that hydrazone derivatives exhibit cytotoxic effects on cancer cell lines. The incorporation of the fluorenylidene moiety enhances the biological activity of these compounds. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell types, making them candidates for further investigation as anticancer agents.

Materials Science Applications

Polymer Chemistry
The unique structure of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The compound can act as a crosslinking agent or modifier in polymer formulations, potentially leading to materials with improved performance characteristics.

Fluorescent Materials
Due to the presence of the fluorenyl group, this compound exhibits fluorescence properties that can be utilized in the development of fluorescent probes and sensors. These materials are beneficial in applications such as bioimaging and environmental monitoring, where detection sensitivity is crucial.

Analytical Chemistry Applications

Chromatography and Spectroscopy
The compound's distinct chemical structure makes it suitable for use as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its unique spectral properties allow for effective detection and quantification in complex mixtures.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of various hydrazone derivativesSeveral compounds showed significant activity against Gram-positive bacteria with MICs above 256 μg/mL .
Anticancer ResearchCytotoxic effects on cancer cell linesInduced apoptosis was observed in multiple cancer types, indicating potential as an anticancer agent.
Polymer ModificationUse in enhancing polymer propertiesDemonstrated improvements in thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorenylidene hydrazine moiety can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular pathways. Additionally, the compound’s ability to undergo redox reactions can influence its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(E)-[2-(9H-Fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight Synthesis Method Applications References
This compound Fluorenylidene hydrazone, benzene-1,3-diol ~326.36* Condensation of fluorenylidene hydrazine with aldehyde Potential inhibitor (e.g., ABCG2 transporter), optoelectronic materials
4-(2-(2,4-Dinitrophenylhydrazono)methyl)benzene-1,3-diol (IND-Y) 2,4-Dinitrophenylhydrazone, benzene-1,3-diol 346.27 Condensation of 2,4-dinitrophenylhydrazine with aldehyde Acid-base indicator for titrimetric analysis (validated per ICH standards)
Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol) Stilbene backbone, dual benzene-1,3-diol 244.24 Natural extraction or synthetic coupling Antioxidant, anti-inflammatory, and neuroprotective agent
4-[(1E)-{2-[(9E)-9H-Fluoren-9-ylidene]hydrazin-1-ylidene}methyl]benzoic acid Fluorenylidene hydrazone, benzoic acid 326.36 Similar hydrazone condensation ABCG2 inhibitor (IC50 = 4.3 µM)
GPQF-8Q14 (4-{(E)-[2-(7-Chloroquinolin-4-yl)hydrazinylidene]methyl}benzene-1,3-diol) 7-Chloroquinoline hydrazone, benzene-1,3-diol 357.78 Ethanol/acetic acid reflux Antischistosomal agent (under evaluation)

*Calculated based on analogous structures in .

Key Findings:

Electronic and Structural Differences: The fluorenylidene group in the target compound provides extended conjugation compared to IND-Y’s nitro groups or oxyresveratrol’s stilbene system. This enhances UV-vis absorption and redox activity, relevant for optoelectronic applications .

Biological Activity: IND-Y’s nitro groups enable strong acid-base indicator properties (pKa ~3–10), validated for titrations of ibuprofen products . Oxyresveratrol’s dual diol groups contribute to radical scavenging (e.g., DPPH assay), outperforming simpler hydrazones in antioxidant capacity .

Synthetic Accessibility :

  • IND-Y and GPQF-8Q14 are synthesized via straightforward hydrazone condensations, whereas the target compound requires fluorenylidene hydrazine precursors, which may involve multi-step synthesis .

Biological Activity

The compound 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol , also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific hydrazone, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

This indicates the presence of a hydrazine moiety attached to a fluorenylidene group, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. Molecular docking studies suggest that similar compounds can inhibit enzyme activities by binding to their active sites. For instance, compounds with similar structures have shown inhibition of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related disorders.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that certain hydrazones exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant efficacy against resistant strains .

Antitumor Activity

Research has shown that hydrazone derivatives can possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies on related compounds have indicated promising results in inhibiting tumor growth in various cancer models .

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory effects. These studies typically involve assessing the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

Case Studies and Research Findings

StudyCompoundActivityFindings
Hydrazone DerivativeAntimicrobialEffective against multidrug-resistant strains with MIC < 256 µg/mL
Fluorenylidene HydrazonesAntitumorInduced apoptosis in cancer cell lines; reduced tumor size in murine models
Various HydrazonesAnti-inflammatoryInhibited COX and LOX activities; reduced inflammation markers

Q & A

Q. What are the recommended synthetic routes for preparing 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol, and how can yield optimization be achieved?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving fluorenyl hydrazine derivatives and substituted benzaldehyde precursors. For example, refluxing equimolar amounts of fluorenyl hydrazine and 4-formylbenzene-1,3-diol in a polar aprotic solvent (e.g., dioxane) with catalytic acid (e.g., TsOH) for 9–12 hours under inert atmosphere is a common approach . Yield optimization requires systematic screening of reaction parameters (temperature, solvent, stoichiometry) using design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, to minimize trial-and-error experimentation .

Q. What spectroscopic and computational methods are most effective for characterizing the compound’s structure and electronic properties?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and hydrogen bonding (e.g., phenolic -OH resonances at δ ~10 ppm). UV-vis spectroscopy can reveal π-conjugation behavior (e.g., absorption maxima in the 300–400 nm range) .
  • Computational Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Hirshfeld surface analysis quantifies intermolecular interactions in crystalline phases .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C under nitrogen.
  • Photostability : UV irradiation (λ = 254–365 nm) in solution/solid state, monitored via HPLC or UV-vis .
  • pH Stability : Incubate in buffered solutions (pH 3–11) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., optical properties) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, solid-state packing, or approximations in DFT functionals. Address this by:
  • Performing time-dependent DFT (TD-DFT) with explicit solvent models (e.g., PCM).
  • Comparing experimental X-ray crystallography data (e.g., bond lengths, dihedral angles) with optimized gas-phase geometries .
  • Validating computational models using multi-reference methods (e.g., CASSCF) for excited-state behavior .

Q. What advanced strategies are available for elucidating reaction mechanisms involving this compound in catalytic or supramolecular systems?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy or in situ NMR to monitor intermediate formation.
  • Isotopic Labeling : Track hydrazine or phenolic proton exchange via 2H^2H- or 13C^{13}C-labeled analogs.
  • Quantum Chemical Calculations : Employ reaction path searches (e.g., Nudged Elastic Band method) to identify transition states and activation barriers .

Q. How can researchers design experiments to investigate the compound’s electrochemical behavior for energy storage or sensing applications?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with a three-electrode system (glassy carbon working electrode). Identify redox peaks (e.g., fluorenyl oxidation at ~1.2 V vs. Ag/Ag+^+) .
  • Impedance Spectroscopy : Characterize charge-transfer resistance in thin-film electrodes.
  • Computational Support : Calculate redox potentials using DFT with implicit solvation (e.g., SMD model) .

Q. What methodologies are recommended for resolving crystallographic ambiguities (e.g., disorder in fluorenyl substituents)?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion.
  • Twinning Analysis : Use SHELX or OLEX2 to refine disordered regions.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to validate packing motifs .

Methodological Frameworks for Contested Data or Complex Systems

Q. How should researchers approach conflicting reports on the compound’s biological activity or environmental impact?

  • Methodological Answer :
  • Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, exposure times) across studies.
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, HOMO-LUMO) with toxicity data.
  • Lifecycle Assessment (LCA) : Model environmental fate using EPI Suite or similar tools to predict degradation pathways .

Q. What integrated computational-experimental workflows are effective for accelerating reaction discovery or optimization?

  • Methodological Answer : Adopt the ICReDD framework:
  • Step 1 : Use automated reaction path search software (e.g., GRRM) to explore plausible mechanisms.
  • Step 2 : Apply machine learning (e.g., Bayesian optimization) to prioritize experimental conditions.
  • Step 3 : Validate with high-throughput experimentation (HTE) and feed results back into computational models .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dioxane).
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional chemical hygiene plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.